1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Catalog No.
S6878456
CAS No.
1368101-28-3
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

CAS Number

1368101-28-3

Product Name

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

IUPAC Name

1-methylimidazo[1,5-a]pyridine-3-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-11(7)8(10-6)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

NSNHJZMZIFVGEV-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CN2C(=N1)C(=O)O

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)C(=O)O

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure, featuring a methyl group at the 1-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C9H8N2O2, and it has a molecular weight of 176.17 g/mol. This compound is part of a larger class of imidazo[1,5-a]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in alcohols or amines.
  • Substitution: Nucleophilic substitution reactions are possible at the methyl group or the carboxylic acid moiety, allowing for the formation of alkylated or acylated derivatives.

Research indicates that 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid exhibits notable biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological studies. Its mechanism of action likely involves interaction with specific molecular targets, inhibiting enzymes or modulating receptor activity .

The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves several methodologies:

  • Cyclocondensation: This method employs 2-picolylamines with electrophilic agents to form the imidazo[1,5-a]pyridine structure.
  • Multicomponent Reactions: These reactions often involve the condensation of amines with α,β-unsaturated carbonyl compounds under acidic conditions followed by cyclization to yield the desired product.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

The compound has various applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research: Investigated for its role in enzyme inhibition and receptor modulation.
  • Material Science: Utilized in developing advanced materials such as organic semiconductors and luminescent materials due to its unique structural properties .

Studies on the interactions of 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid with biological targets have shown promising results. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity through direct interactions. The exact pathways depend on structural modifications and specific applications being investigated. Further research is needed to elucidate these mechanisms fully and understand the implications for drug development .

Several compounds share structural similarities with 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid. Here are some noteworthy comparisons:

Compound NameStructural FeaturesUnique Properties
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acidDifferent ring fusion patternVaries in reactivity and biological activity
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acidSubstituted at different positionsPotentially distinct pharmacological properties
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideContains additional methyl groupsUnique stability and reactivity characteristics

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-24-2023

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